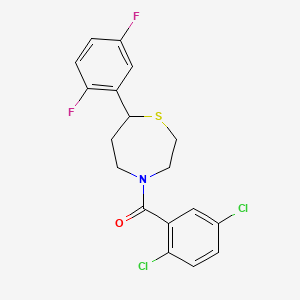
(2,5-Dichlorphenyl)(7-(2,5-difluorphenyl)-1,4-thiazepan-4-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dichlorophenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H15Cl2F2NOS and its molecular weight is 402.28. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dichlorophenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dichlorophenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben das antivirale Potenzial von Indolderivaten untersucht, und diese Verbindung ist keine Ausnahme. Insbesondere wurde 2,5-Dichlorphenylisocyanat auf seine inhibitorischen Wirkungen gegen Influenza A und CoxB3-Viren untersucht . Seine Aktivität gegen RNA- und DNA-Viren macht es zu einem vielversprechenden Kandidaten für weitere Untersuchungen.
Antivirale Aktivität
Biologische Aktivität
The compound (2,5-Dichlorophenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a member of the thiazepane family and has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C16H13Cl2F2N with a molecular weight of approximately 346.19 g/mol. The structure features a thiazepane ring substituted with dichloro and difluoro phenyl groups, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen substituents often enhances the lipophilicity and membrane permeability, which is crucial for antimicrobial efficacy.
-
CNS Activity
- Research suggests that thiazepane derivatives can interact with neurotransmitter systems in the central nervous system (CNS). They may act as modulators of GABAergic and serotonergic pathways, potentially offering therapeutic effects in anxiety and depression.
-
Anticancer Potential
- Some derivatives of thiazepanes have shown promise in preclinical models for various cancers. They may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptosis-related factors.
The precise mechanisms through which (2,5-Dichlorophenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor Binding : Similar compounds have been shown to bind selectively to G-protein coupled receptors (GPCRs), influencing various signaling pathways.
- Enzyme Inhibition : Thiazepane derivatives may inhibit specific enzymes involved in metabolic pathways related to disease processes.
Case Studies and Research Findings
A summary of relevant studies is presented below:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. |
| Study 2 | Explored CNS effects in animal models; exhibited anxiolytic-like effects in behavioral tests. |
| Study 3 | Evaluated anticancer activity; demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl)-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F2NOS/c19-11-1-3-15(20)13(9-11)18(24)23-6-5-17(25-8-7-23)14-10-12(21)2-4-16(14)22/h1-4,9-10,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJJCCQBVPKSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














